molecular formula C9H6F6 B2483921 2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluorethyl)-benzene CAS No. 121903-59-1

2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluorethyl)-benzene

Cat. No.: B2483921
CAS No.: 121903-59-1
M. Wt: 228.137
InChI Key: FDUKXWZBKFUEKW-UHFFFAOYSA-N
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Description

2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluorethyl)-benzene is an organic compound that belongs to the class of fluorinated aromatic hydrocarbons. These compounds are characterized by the presence of fluorine atoms attached to an aromatic ring, which can significantly alter their chemical and physical properties. Fluorinated aromatic compounds are often used in various industrial applications due to their unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluorethyl)-benzene typically involves the introduction of fluorine atoms into an aromatic ring through electrophilic or nucleophilic substitution reactions. Common starting materials include methylbenzene derivatives and fluorinating agents such as elemental fluorine, hydrogen fluoride, or fluorinating reagents like Selectfluor.

Industrial Production Methods

Industrial production of fluorinated aromatic compounds often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling reactive fluorinating agents. The process may involve multiple steps, including halogen exchange reactions, catalytic hydrogenation, and purification through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluorethyl)-benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated benzoic acids or ketones.

    Reduction: Reduction reactions can yield fluorinated toluenes or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex fluorinated organic molecules.

    Biology: In the development of fluorinated pharmaceuticals and agrochemicals.

    Medicine: As a precursor for the synthesis of fluorinated drugs with enhanced metabolic stability and bioavailability.

    Industry: In the production of specialty polymers, surfactants, and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluorethyl)-benzene exerts its effects depends on its specific application. In pharmaceuticals, the presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, improve metabolic stability, and increase lipophilicity. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-1-methylbenzene: A simpler fluorinated aromatic compound with similar reactivity.

    1,2-Difluoro-4-methylbenzene: Another fluorinated aromatic compound with two fluorine atoms.

    4-Fluoro-1-methyl-2-(trifluoromethyl)benzene: A compound with a trifluoromethyl group instead of a pentafluoroethyl group.

Uniqueness

2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluorethyl)-benzene is unique due to the presence of the pentafluoroethyl group, which can impart distinct chemical and physical properties compared to other fluorinated aromatic compounds. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.

Properties

IUPAC Name

2-fluoro-1-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6/c1-5-2-3-6(4-7(5)10)8(11,12)9(13,14)15/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUKXWZBKFUEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C(F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301022642
Record name 2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121903-59-1
Record name 2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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